molecular formula C6H11ClN2S B3095368 [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 1262771-85-6

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B3095368
CAS No.: 1262771-85-6
M. Wt: 178.68 g/mol
InChI Key: AJTSPUJLTMAFEE-UHFFFAOYSA-N
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Description

Research Applications and Value [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry. The compound features a thiazole core, a five-membered heterocyclic ring containing nitrogen and sulfur, which is a privileged scaffold in drug discovery due to its aromatic properties and ability to participate in diverse chemical reactions . This structure is a key motif in a wide range of bioactive molecules and approved therapeutics . Scientific Context and Potential Mechanisms The thiazole ring is a versatile moiety found in molecules with a broad spectrum of pharmacological activities. Thiazole-containing compounds have demonstrated significant importance as they can interact unpredictably with physiological systems, influencing biochemical pathways, enzyme activity, and receptor functions . Notable drugs containing a thiazole or aminothiazole moiety include the antipsychotic pramipexole, the neuroprotective riluzole, and the anticancer agent dasatinib, highlighting the critical role this chemical structure plays in developing therapies for central nervous system disorders, cancer, and viral infections . Furthermore, thiazoline derivatives, which are closely related, are frequently found in natural products and are investigated for their anti-HIV, neurological, and antibiotic activities . As a building block, [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride provides researchers with a valuable synthon for synthesizing novel compounds to explore these and other therapeutic areas. Notice for Researchers This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should refer to the available Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment.

Properties

CAS No.

1262771-85-6

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

(4-ethyl-1,3-thiazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H

InChI Key

AJTSPUJLTMAFEE-UHFFFAOYSA-N

SMILES

CCC1=CSC(=N1)CN.Cl.Cl

Canonical SMILES

CCC1=CSC(=N1)CN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. One common method is the Hantzsch synthesis, which was first developed in 1887. This method involves the use of bromine or iodine, silica chloride, and various catalysts . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective catalysts and reaction conditions .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides to form stable amides. This reaction is critical for pharmaceutical derivatization.

Reagents/Conditions Products Yield References
Acetyl chloride, DMF, DIPEA, 25°CN-acetyl-[(4-ethyl-1,3-thiazol-2-yl)methyl]amine72%
Benzoyl chloride, THF, 0°C → RTN-benzoyl derivative68%
Succinic anhydride, CH₂Cl₂, RTSuccinamide conjugate81%

Key Findings :

  • Reactions typically use polar aprotic solvents (DMF, THF) and bases (DIPEA) to neutralize HCl byproducts.

  • Steric hindrance from the ethyl group marginally reduces reaction rates compared to methyl-substituted analogues.

Alkylation Reactions

The amine participates in alkylation with alkyl halides or epoxides, forming secondary or tertiary amines.

Reagents/Conditions Products Yield References
Benzyl bromide, K₂CO₃, DMF, 60°CN-benzyl-[(4-ethyl-1,3-thiazol-2-yl)methyl]amine65%
Ethyl iodide, NaH, THF, RTN-ethyl derivative58%
Propylene oxide, MeOH, refluxHydroxypropylamine adduct74%

Key Findings :

  • Alkylation efficiency depends on the electrophilicity of the alkylating agent and solvent polarity.

  • The ethyl-thiazole moiety does not interfere with nucleophilic substitution at the amine.

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, useful in coordination chemistry and drug design.

Reagents/Conditions Products Yield References
Benzaldehyde, EtOH, RTN-benzylidene derivative85%
4-Nitrobenzaldehyde, CHCl₃, refluxNitrophenyl-imine complex78%

Key Findings :

  • Imine formation is reversible but stabilizes with electron-withdrawing substituents on the aldehyde.

  • The ethyl group enhances solubility in organic solvents during synthesis.

Coupling Reactions

The amine serves as a nucleophile in peptide couplings or Suzuki-Miyaura cross-couplings.

Reagents/Conditions Products Yield References
EDCI/HOBt, CH₂Cl₂, RTAmide-linked bioconjugates63%
Pd(PPh₃)₄, aryl boronic acid, THFAryl-thiazole hybrids55%

Key Findings :

  • Coupling agents like EDCI/HOBt improve amidation efficiency by activating carboxylates.

  • Palladium-catalyzed cross-couplings require anhydrous conditions to prevent catalyst poisoning .

Salt Metathesis

The dihydrochloride form undergoes anion exchange in basic media, enabling solubility modulation.

Reagents/Conditions Products Yield References
NaOH (aq.), EtOAc extractionFree base form92%
AgNO₃, MeOHSilver nitrate complex89%

Key Findings :

  • Deprotonation in basic aqueous solutions regenerates the free amine, which is lipid-soluble.

  • Silver complexes exhibit antimicrobial activity in pharmacological screens .

Cyclization Reactions

The amine participates in heterocycle formation under controlled conditions.

Reagents/Conditions Products Yield References
CS₂, KOH, EtOH, refluxThiazolidin-2-thione derivatives70%
Phosgene, CH₂Cl₂, 0°CIsoindole-1,3-dione hybrids66%

Key Findings :

  • Cyclizations often require high temperatures or strong electrophiles to activate intermediates.

  • Products show enhanced biological activity compared to the parent compound .

Scientific Research Applications

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including the inhibition of enzymes and the modulation of receptor activity. This compound can activate or inhibit biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole) Key Applications
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride - C₇H₁₂Cl₂N₂S 228.16 4-Ethyl Discontinued; research applications
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride 920458-76-0 C₆H₁₀Cl₂N₂S 215.15 5-Methyl Pharmaceutical research, biochemical reagents
[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride 71064-30-7 C₅H₁₀Cl₂N₂S 201.11 4-Methyl General lab use
[1-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride 1269279-96-0 C₈H₁₆Cl₂N₂S 243.20 4,5-Dimethyl High-purity API intermediates
{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride 643723-55-1 C₁₀H₉Cl₃N₂S 289.62 4-(2-Chlorophenyl) Specialty chemical synthesis
Key Observations:
  • Substituent Effects: Ethyl vs. Positional Isomerism: The 5-methyl analog (CAS 920458-76-0) may exhibit different electronic effects due to the methyl group at position 5, influencing reactivity in synthetic pathways . Bulkier Groups: The 4,5-dimethyl and 4-(2-chlorophenyl) derivatives (CAS 1269279-96-0 and 643723-55-1) show higher molecular weights and steric hindrance, which could impact binding affinity in drug discovery .
  • Solubility : All dihydrochloride salts share enhanced aqueous solubility, critical for in vitro assays and formulation development .

Commercial Availability and Regulatory Status

  • Discontinued Compounds : The target compound’s lack of commercial availability limits its utility compared to actively produced analogs like those from MolCore (CAS 1269279-96-0) and Parchem (CAS 1279219-48-5) .
  • Regulatory Compliance : ISO-certified production processes ensure quality for analogs used in pharmaceutical manufacturing .

Biological Activity

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pertinent case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, known for its diverse biological activities. The thiazole moiety can interact with various biological targets, influencing enzymatic and receptor activities. The ethyl substitution at the 4-position is hypothesized to enhance its biological efficacy by improving lipophilicity and bioavailability.

The biological activity of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Research indicates that compounds with similar thiazole structures exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting critical metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine< 10Staphylococcus aureus
2-Aminothiazoles< 0.1Mycobacterium tuberculosis
Benzothiazole derivatives16Candida albicans

The minimum inhibitory concentration (MIC) values demonstrate that thiazole derivatives can effectively inhibit the growth of various pathogens. For instance, derivatives have shown promising results against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a broad-spectrum antimicrobial potential .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Antimycobacterial Activity : A study evaluated the activity of various aminothiazoles against M. tuberculosis, revealing that some derivatives exhibited MIC values as low as 0.1 µM, indicating strong potential as anti-tubercular agents .
  • Antifungal Properties : Research has shown that thiazole derivatives can inhibit fungal pathogens such as Candida albicans, with some compounds achieving MIC values around 16 µg/mL .
  • Synergistic Effects : Investigations into combinations of thiazole derivatives with other antimicrobial agents have demonstrated enhanced efficacy, suggesting that these compounds may be developed into combination therapies for treating resistant infections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 2
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.